FXIa-IN-9
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Overview
Description
FXIa-IN-9 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. This compound has emerged as a promising therapeutic target for treating thrombotic diseases due to its potential to prevent thrombosis with minimal interference in the hemostatic process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-9 involves multiple steps of chemical reactions. One of the synthetic routes includes the preparation of bicyclic isoquinoline and naphthalene fragments. The target compounds with isoquinoline rings are synthesized via 13 steps of chemical reactions . The process involves the use of various reagents and conditions, such as carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups, which are crucial for the selective inhibition of FXIa .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as cation exchange chromatography are employed to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
FXIa-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are derivatives of the original compound, which retain the core structure but exhibit different functional groups that enhance or modify the inhibitory activity against FXIa .
Scientific Research Applications
FXIa-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
FXIa-IN-9 exerts its effects by selectively inhibiting the activity of activated coagulation factor XI (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation by activating factor IX (FIX) to FIXa. By inhibiting FXIa, this compound prevents the downstream activation of FIX and the subsequent formation of thrombin, thereby reducing the risk of thrombosis .
Comparison with Similar Compounds
FXIa-IN-9 is compared with other similar compounds, such as:
Asundexian: Another FXIa inhibitor with a different chemical structure.
Bicyclic Isoquinoline and Naphthalene Derivatives: Compounds with similar inhibitory activity against FXIa but varying in selectivity and potency.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting FXIa, which makes it a promising candidate for the development of new anticoagulant therapies with reduced bleeding risks .
List of Similar Compounds
- Asundexian
- Bicyclic Isoquinoline Derivatives
- Naphthalene Derivatives
Properties
Molecular Formula |
C23H18Cl2F3N9O2 |
---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3 |
InChI Key |
BETDGMHNHGHORO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Origin of Product |
United States |
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